1,3-Dibromo-2-iodo-5-nitrobenzene
Overview
Description
1,3-Dibromo-2-iodo-5-nitrobenzene is an aromatic compound characterized by the presence of bromine, iodine, and nitro functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dibromo-2-iodo-5-nitrobenzene typically involves a multi-step process starting from a benzene derivative. One common method includes:
Bromination: The addition of bromine atoms to the benzene ring through an electrophilic aromatic substitution reaction using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-2-iodo-5-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone for halogen exchange reactions.
Reduction: Tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation using palladium on carbon (Pd/C).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 1,3-dibromo-2-iodo-5-aminobenzene.
Scientific Research Applications
1,3-Dibromo-2-iodo-5-nitrobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Employed in the development of novel materials with specific electronic or optical properties.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals and bioactive compounds.
Supramolecular Chemistry: Utilized in the study of halogen bonding and self-assembly processes.
Mechanism of Action
The mechanism of action of 1,3-dibromo-2-iodo-5-nitrobenzene is primarily related to its ability to participate in halogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules. The nitro group also plays a role in electron-withdrawing effects, making the compound more susceptible to nucleophilic attack.
Comparison with Similar Compounds
Similar Compounds
1,3-Diiodo-5-nitrobenzene: Similar structure but with iodine atoms instead of bromine.
1,3-Dibromo-5-nitrobenzene: Lacks the iodine atom, making it less versatile in certain reactions.
1,3-Dichloro-5-nitrobenzene: Contains chlorine atoms, which are less reactive compared to bromine and iodine.
Uniqueness
1,3-Dibromo-2-iodo-5-nitrobenzene is unique due to the presence of both bromine and iodine atoms, which allows for a wider range of chemical reactions and applications. The combination of these halogens with the nitro group provides a distinct set of electronic and steric properties that can be exploited in various fields of research.
Properties
IUPAC Name |
1,3-dibromo-2-iodo-5-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2INO2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTLNIHDUCWPSGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)I)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20436261 | |
Record name | 1,3-DIBROMO-2-IODO-5-NITROBENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20436261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98137-96-3 | |
Record name | 1,3-DIBROMO-2-IODO-5-NITROBENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20436261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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